N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB) is a small molecule identified as a selective antagonist of the human Farnesoid X receptor α (hFXRα) [, , ]. FXRα is a nuclear receptor involved in various metabolic processes, including bile acid regulation, glucose and lipid homeostasis, and liver regeneration [, ]. Antagonists of hFXRα have garnered interest for their potential in treating metabolic disorders [, ].
NDB functions as an antagonist of hFXRα by inducing a unique conformational change in the receptor [, , ]. It promotes the formation of hFXRα homodimers, distinct from the active monomeric conformation, and disrupts the interaction between hFXRα and its coactivator, RXRα [, , ]. This antagonistic effect ultimately leads to the downregulation of FXRα target genes involved in gluconeogenesis and bile acid regulation [, , ].
The primary application of NDB, as highlighted in the literature, is its potential as a lead compound for developing anti-diabetic drugs [, , ]. Studies demonstrate that NDB effectively antagonizes hFXRα activity in vitro and in vivo, leading to:
CAS No.: 495-60-3
CAS No.: 33776-88-4
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 125516-10-1
CAS No.: 59766-31-3